molecular formula C9H22O5P2 B14454236 Diethyl [(diethoxyphosphanyl)methyl]phosphonate CAS No. 74992-34-0

Diethyl [(diethoxyphosphanyl)methyl]phosphonate

Cat. No.: B14454236
CAS No.: 74992-34-0
M. Wt: 272.22 g/mol
InChI Key: NIANNYRMGNGMPS-UHFFFAOYSA-N
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Description

Diethyl [(diethoxyphosphanyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C7H17O5P2. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl [(diethoxyphosphanyl)methyl]phosphonate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl [(diethoxyphosphanyl)methyl]phosphonate can undergo oxidation reactions to form phosphonic acids.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the ethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphonates.

Scientific Research Applications

Diethyl [(diethoxyphosphanyl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential use in biochemical pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl [(diethoxyphosphanyl)methyl]phosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. Its ability to undergo various chemical reactions makes it a versatile compound in different applications.

Comparison with Similar Compounds

    Diethyl phosphite: Similar in structure but differs in reactivity and applications.

    Dimethyl methylphosphonate: Used in similar applications but has different physical and chemical properties.

    Diethyl methylphosphonate: Another related compound with distinct uses and reactivity.

Uniqueness: Diethyl [(diethoxyphosphanyl)methyl]phosphonate is unique due to its specific reactivity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

diethoxyphosphorylmethyl(diethoxy)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O5P2/c1-5-11-15(12-6-2)9-16(10,13-7-3)14-8-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANNYRMGNGMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(CP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O5P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503027
Record name Diethyl [(diethoxyphosphanyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74992-34-0
Record name Diethyl [(diethoxyphosphanyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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